molecular formula C29H25ClFN5O3 B2673786 3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 921077-29-4

3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2673786
CAS No.: 921077-29-4
M. Wt: 546
InChI Key: IFGJEAJBHGQORW-UHFFFAOYSA-N
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Description

3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C29H25ClFN5O3 and its molecular weight is 546. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities of Purine Derivatives

Purine derivatives, including pyrimido[2,1-f]purine and related compounds, have been extensively studied for their pharmacological properties. For instance, new 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives of arylpiperazine were synthesized and evaluated for their affinity towards various receptors, including 5-HT(1A), 5-HT(2A), alpha(1), and D(2) receptors. These compounds demonstrated high affinity for 5-HT(1A) and alpha(1) receptors, with potential applications as antagonists for pre- and postsynaptic 5-HT(1A) receptors, showing anxiolytic-like and antidepressant-like activities in animal models (Sławomir Jurczyk et al., 2004).

Another study focused on the synthesis of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, showcasing the chemical versatility of pyrimido-purine scaffolds and their potential for generating novel compounds with specific biological activities (Ondrej imo et al., 1995).

Anti-inflammatory Properties

Substituted analogues based on the 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-dione ring system have shown anti-inflammatory activity in models of chronic inflammation, comparable to that of naproxen. This indicates their potential in developing new anti-inflammatory drugs without the side effects associated with traditional NSAIDs (J. Kaminski et al., 1989).

Chemical Synthesis and Characterization

Research on the synthesis of novel purine derivatives, including their spectral, photophysical, and structural properties, contributes to understanding their potential applications in medicinal chemistry and other scientific fields. Studies on compounds like 4-Alkyl- or 4-Phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones provide insights into the molecular structure and reactivity of purine analogs, which can be crucial for designing drugs with improved efficacy and reduced toxicity (Ondrej Simo et al., 1998).

Safety and Hazards

  • MSDS : Detailed safety information can be found here .

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29ClFN5O3/c1-18-15-34(19-11-13-21(14-12-19)39-20-7-4-3-5-8-20)28-32-26-25(35(28)16-18)27(37)36(29(38)33(26)2)17-22-23(30)9-6-10-24(22)31/h3-14,18,25-26,28,32H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVYZEXNVVGLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C3C(NC2N(C1)C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)N(C3=O)CC6=C(C=CC=C6Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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